![molecular formula C11H20ClNO2 B2513114 2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide CAS No. 2411227-40-0](/img/structure/B2513114.png)
2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide
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Overview
Description
“2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide” is a complex organic compound. It contains a chloro group (Cl), an amide group (CONH2), and an oxane ring (a six-membered ring containing one oxygen atom and five carbon atoms). The compound also has a 2-methylpropyl group attached to the oxane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxane ring, the amide group, and the chloro group would all contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of “2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide” would be influenced by its functional groups. The chloro group might undergo nucleophilic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)5-9-7-15-4-3-10(9)13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJHRWPVTDGDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCC1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide |
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